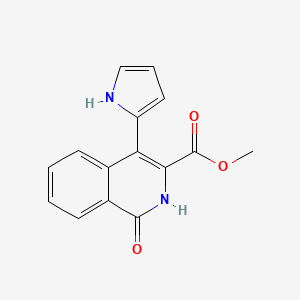
5-(4-Bromophenyl)-1-pentene
概要
説明
5-(4-Bromophenyl)-1-pentene is an organic compound that features a bromine-substituted phenyl ring attached to a pentene chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-1-pentene typically involves the following steps:
Bromination of Benzene: The initial step involves the bromination of benzene to produce bromobenzene. This is achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).
Formation of 4-Bromophenylacetylene: Bromobenzene is then subjected to a coupling reaction with acetylene to form 4-bromophenylacetylene. This can be achieved using a palladium-catalyzed Sonogashira coupling reaction.
Hydroboration-Oxidation: The 4-bromophenylacetylene undergoes hydroboration-oxidation to form this compound. This involves the addition of borane (BH₃) followed by oxidation with hydrogen peroxide (H₂O₂) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
化学反応の分析
Types of Reactions
5-(4-Bromophenyl)-1-pentene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Addition Reactions: The double bond in the pentene chain can participate in addition reactions, such as hydrogenation or halogenation.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Addition Reactions: Hydrogen gas (H₂) with a palladium catalyst for hydrogenation, or halogens like bromine (Br₂) for halogenation.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products
Substitution: Formation of various substituted phenyl derivatives.
Addition: Formation of alkanes or dihalides.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkanes.
科学的研究の応用
5-(4-Bromophenyl)-1-pentene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Medicinal Chemistry: Investigated for its potential biological activities and as a building block for drug development.
Chemical Biology: Used in the study of biochemical pathways and molecular interactions.
作用機序
The mechanism of action of 5-(4-Bromophenyl)-1-pentene depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond.
Addition Reactions: The double bond in the pentene chain reacts with an electrophile, resulting in the addition of new atoms or groups across the double bond.
Oxidation and Reduction: Involves the transfer of electrons, leading to changes in the oxidation state of the compound.
類似化合物との比較
Similar Compounds
4-Bromophenylacetylene: Similar structure but with an acetylene group instead of a pentene chain.
5-(4-Bromophenyl)-2-pentene: Positional isomer with the double bond at a different location.
4-Bromostyrene: Similar structure with a vinyl group instead of a pentene chain.
特性
IUPAC Name |
1-bromo-4-pent-4-enylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br/c1-2-3-4-5-10-6-8-11(12)9-7-10/h2,6-9H,1,3-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGYEUXFWJIYIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-6-methylpyridine-3-carboxamide](/img/structure/B2989106.png)


![ethyl N-{2-cyano-2-[(1Z)-({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)methyl]acetyl}carbamate](/img/structure/B2989109.png)
![1,5-dimethyl (2E,4Z)-4-(1-{[(4-methylphenyl)methyl]amino}ethylidene)pent-2-enedioate](/img/structure/B2989111.png)
![2-(4-fluorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2989114.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-benzyl-1H-indol-3-yl)acetamide](/img/structure/B2989119.png)


![3-(4-chlorophenyl)-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyridazine](/img/structure/B2989124.png)

![[2-Bromo-5-(3-methoxypropyl)phenyl]methanol](/img/structure/B2989127.png)
